molecular formula C26H19D8N5O2 B1191649 Vilazodone D8

Vilazodone D8

Cat. No.: B1191649
M. Wt: 449.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

Scientific Research Applications

Pharmacological Properties and Efficacy

Vilazodone, known for its unique action as a selective serotonin reuptake inhibitor and a 5‐HT1A receptor partial agonist, is primarily used in the treatment of major depressive disorder (MDD) in adults. Its efficacy has been established through various clinical trials, demonstrating significant improvement in depressive symptoms compared to placebo. For example, significant improvements in depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and the 17-item Hamilton Rating Scale for Depression (HAM-D-17), were observed in several pivotal studies (Frampton, 2011), (Mathews et al., 2015).

Mechanism of Action

Vilazodone's mechanism involves both serotonin reuptake inhibition and partial agonism at the 5-HT1A receptor. This dual mechanism is hypothesized to enhance neuroplastic adaptation, potentially offering a more rapid onset of antidepressant efficacy compared to traditional treatments. Preclinical studies have confirmed vilazodone's pharmacological profile in vitro and its selective enhancement of serotonergic output in the prefrontal cortex of rats (Dawson & Watson, 2009), (Hughes et al., 2005).

Immune-Genomic Effects

Vilazodone's impact on immune modulation and inflammation has been explored in clinical settings. For instance, a study showed that vilazodone treatment in patients with late-life depression led to a reduction in specific proinflammatory gene transcripts, indicating potential immune-modulatory effects (Eyre et al., 2017).

Clinical Pharmacokinetics

The pharmacokinetics of vilazodone, including its absorption and metabolism, have been extensively studied. It is metabolized primarily by the hepatic CYP450 3A4 enzyme system and exhibits a half-life of 20-24 hours. Studies have also explored the influence of CYP3A4 induction/inhibition on vilazodone's pharmacokinetics, offering insights into potential drug-drug interactions (Boinpally et al., 2014).

Safety and Tolerability

Vilazodone's safety profile has been a significant focus, with studies indicating that it is generally well-tolerated. Common adverse events include gastrointestinal symptoms, but these are typically mild to moderate. Long-term studies have shown that vilazodone is safe for continuous use over extended periods (Robinson et al., 2011).

Properties

Molecular Formula

C26H19D8N5O2

Molecular Weight

449.57

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.